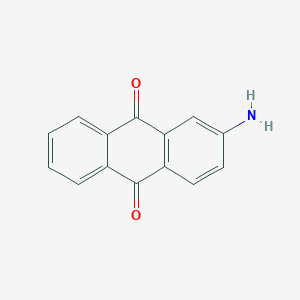
2-Aminoanthraquinone
Cat. No. B085984
Key on ui cas rn:
117-79-3
M. Wt: 223.23 g/mol
InChI Key: XOGPDSATLSAZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04046785
Procedure details


2.5 g (0.01 mole) of 2-nitroanthraquinone (purity above 99%) containing about 10% of particles having a particle diameter of more than 100 microns was placed in a 200 ml. electromagnetically stirred autoclave together with 25 g of small glass balls each with a diameter of 1 mm, 75 g of water and 0.025 g of 5% palladium-carbon. The inside of the autoclave was purged with hydrogen, and then, the 2-nitroanthraquinone was hydrogenated with stirring at a temperature of 100° C. and a pressure of 2 to 6 Kg/cm2.G. The reaction proceeded smoothly, and stopped in 4 hours with the absorption of a theoretical amount of hydrogen. The reaction mixture was filtered, and the 22 g of conc. sulfuric acid was added to the filtrate mass to dissolve the reaction product. Then, the catalyst and the small glass balls were separated by filtration. The filtrate was diluted with water. The precipitated crystals were collected by filtration to afford 2.2 g of 2-aminoanthraquinone. The purity of the product was 99%, and its yield was almost quantitative.

[Compound]
Name
small glass
Quantity
25 g
Type
reactant
Reaction Step Two

Name
palladium-carbon
Quantity
0.025 g
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:19])[C:6]=2[CH:5]=1)([O-])=O>[C].[Pd].O>[NH2:1][C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:19])[C:6]=2[CH:5]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
Step Two
[Compound]
|
Name
|
small glass
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
palladium-carbon
|
|
Quantity
|
0.025 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Step Four
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at a temperature of 100° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The inside of the autoclave was purged with hydrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stopped in 4 hours with the absorption of a theoretical amount of hydrogen
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the 22 g of conc. sulfuric acid was added to the filtrate mass
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the reaction product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the catalyst and the small glass balls were separated by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was diluted with water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystals were collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

